molecular formula C15H10F3NO2 B14128979 (E)-1-Nitro-2-(4-(trifluoromethyl)styryl)benzene

(E)-1-Nitro-2-(4-(trifluoromethyl)styryl)benzene

Cat. No.: B14128979
M. Wt: 293.24 g/mol
InChI Key: IJHNTMVXOBUCDI-VMPITWQZSA-N
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Description

(E)-1-Nitro-2-(4-(trifluoromethyl)styryl)benzene is an organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and a styryl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-Nitro-2-(4-(trifluoromethyl)styryl)benzene typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with nitrobenzene under basic conditions. The reaction proceeds through a condensation mechanism, forming the styryl linkage between the two aromatic rings. Common reagents used in this synthesis include sodium hydroxide or potassium hydroxide as the base, and the reaction is often carried out in an organic solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(E)-1-Nitro-2-(4-(trifluoromethyl)styryl)benzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.

    Oxidation: The styryl group can undergo oxidation to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols, appropriate solvents, and sometimes elevated temperatures.

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Major Products

    Reduction: Formation of (E)-1-Amino-2-(4-(trifluoromethyl)styryl)benzene.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of (E)-1-Nitro-2-(4-(trifluoromethyl)benzaldehyde) or (E)-1-Nitro-2-(4-(trifluoromethyl)benzoic acid).

Scientific Research Applications

(E)-1-Nitro-2-(4-(trifluoromethyl)styryl)benzene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The presence of the nitro and trifluoromethyl groups can enhance its biological activity.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets. Research is ongoing to determine its efficacy and safety in various therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (E)-1-Nitro-2-(4-(trifluoromethyl)styryl)benzene involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The styryl group can participate in π-π interactions with aromatic residues in proteins, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-Nitro-2-(4-methylstyryl)benzene: Similar structure but with a methyl group instead of a trifluoromethyl group.

    (E)-1-Nitro-2-(4-chlorostyryl)benzene: Similar structure but with a chloro group instead of a trifluoromethyl group.

    (E)-1-Nitro-2-(4-bromostyryl)benzene: Similar structure but with a bromo group instead of a trifluoromethyl group.

Uniqueness

(E)-1-Nitro-2-(4-(trifluoromethyl)styryl)benzene is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability, lipophilicity, and electron-withdrawing ability, making it more reactive and potentially more effective in various applications compared to its analogs.

Properties

Molecular Formula

C15H10F3NO2

Molecular Weight

293.24 g/mol

IUPAC Name

1-nitro-2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]benzene

InChI

InChI=1S/C15H10F3NO2/c16-15(17,18)13-9-6-11(7-10-13)5-8-12-3-1-2-4-14(12)19(20)21/h1-10H/b8-5+

InChI Key

IJHNTMVXOBUCDI-VMPITWQZSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C2=CC=C(C=C2)C(F)(F)F)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C=CC2=CC=C(C=C2)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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